molecular formula C11H10ClNO B13197064 1-Chloro-8-methoxy-3-methylisoquinoline

1-Chloro-8-methoxy-3-methylisoquinoline

Cat. No.: B13197064
M. Wt: 207.65 g/mol
InChI Key: NTTSSSMMSODRHB-UHFFFAOYSA-N
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Description

1-Chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3) is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound belongs to the class of chlorinated isoquinolines, which are privileged scaffolds in medicinal chemistry and drug discovery. The chloro and methoxy functional groups on the isoquinoline core make it a versatile synthetic intermediate, particularly for the preparation of more complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling reactions. While research applications are specific to each derivative, chloroquinoline and chloroisoquinoline compounds are frequently investigated for their diverse biological activities. Scientific literature indicates that structurally similar chloroquinoline derivatives demonstrate significant potential in anticancer research, with some compounds showing cytotoxic activity against various human cancer cell lines, including lung, cervical (HeLa), colorectal, and breast cancers . The mechanism of action for such compounds is often explored through molecular docking studies, with some evidence suggesting inhibition of key enzymes like PI3K, which plays a vital role in signal transduction and cell survival pathways . Furthermore, the integration of the chloroquinoline moiety with other pharmacophores, such as benzenesulfonamide, is a recognized strategy to develop novel candidates with enhanced cytotoxic profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-8-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3

InChI Key

NTTSSSMMSODRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl

Origin of Product

United States

Reactivity Profiles and Advanced Chemical Transformations of 1 Chloro 8 Methoxy 3 Methylisoquinoline and Analogous Systems

Nucleophilic Aromatic Substitution Reactions on Halogenated Isoquinolines

The electron-deficient nature of the pyridine (B92270) ring in the isoquinoline (B145761) system, further enhanced by the electron-withdrawing effect of the nitrogen atom, renders the C-1 position susceptible to nucleophilic attack. The chlorine atom at this position in 1-Chloro-8-methoxy-3-methylisoquinoline serves as a good leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions.

These transformations are fundamental for the derivatization of the isoquinoline core and include reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. Moreover, the 1-chloro substituent is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in contemporary organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the C-1 position of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the chloro-isoquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-1 position.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds. Primary and secondary amines can be coupled with this compound using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to yield 1-aminoisoquinoline (B73089) derivatives.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the chloro-isoquinoline with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Coupling: This reaction involves the coupling of the chloro-isoquinoline with an alkene to form a new C-C bond, leading to the synthesis of 1-alkenylisoquinolines.

Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-substituted Isoquinolines.

Coupling Reaction Nucleophile/Reagent Catalyst System Product Type
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄ / Base 1-Arylisoquinoline
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / Ligand / Base 1-Amino-isoquinoline
Sonogashira R-C≡CH PdCl₂(PPh₃)₂ / CuI / Base 1-Alkynyl-isoquinoline

Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Benzene (B151609) Ring

The benzene ring of the isoquinoline nucleus is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. The reactivity and regioselectivity of this substitution are significantly influenced by the substituents present on the carbocyclic ring. In this compound, the 8-methoxy group is a powerful activating and ortho-, para-directing group due to its electron-donating resonance effect.

Considering the structure of the molecule, the positions ortho (C-7) and para (C-5) to the methoxy (B1213986) group are activated towards electrophilic attack. The directing effects of the substituents on the benzene ring will determine the site of substitution.

Halogenation: Bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively yield the 5-bromo derivative, indicating a strong directing effect of the methoxy group to the para position. acgpubs.org A similar outcome is expected for this compound.

Nitration: The nitration of 8-hydroxyquinoline, a closely related analogue, results in the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This suggests that both the ortho and para positions are highly activated. For 8-methoxyquinoline, nitration also leads to the formation of the 5-nitro derivative. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions to introduce acyl and alkyl groups, respectively. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org For this compound, these reactions are expected to occur preferentially at the C-5 or C-7 positions, guided by the activating effect of the 8-methoxy group.

Interactive Data Table: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Reaction Electrophile Expected Major Product(s)
Bromination Br₂ 5-Bromo-1-chloro-8-methoxy-3-methylisoquinoline
Nitration HNO₃/H₂SO₄ 5-Nitro-1-chloro-8-methoxy-3-methylisoquinoline and/or 7-Nitro-1-chloro-8-methoxy-3-methylisoquinoline

Modifications of the Methyl Group at the 3-Position (e.g., radical bromination)

The methyl group at the C-3 position of the isoquinoline ring is analogous to a benzylic methyl group and is susceptible to radical reactions. A key transformation for such groups is radical bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction is known as the Wohl-Ziegler reaction. organic-chemistry.orgwikipedia.orgthermofisher.comchem-station.comresearchgate.net

The mechanism involves the formation of a resonance-stabilized radical at the benzylic position, which then reacts with bromine to form the corresponding bromomethyl derivative. The resulting 3-(bromomethyl)isoquinoline (B1611200) is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position.

Wohl-Ziegler Bromination Mechanism:

Initiation: Homolytic cleavage of the radical initiator to form radicals.

Propagation:

Abstraction of a hydrogen atom from the 3-methyl group by a bromine radical to form a resonance-stabilized 3-(methylenyl)isoquinoline radical and HBr.

Reaction of the 3-(methylenyl)isoquinoline radical with Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the 3-(bromomethyl)isoquinoline and a new bromine radical.

Termination: Combination of any two radical species.

Heterocyclic Annulation and Ring Expansion Reactions Involving the Isoquinoline Nitrogen

The lone pair of electrons on the isoquinoline nitrogen atom allows it to act as a nucleophile and participate in reactions that lead to the formation of new fused heterocyclic rings. These annulation reactions are of great interest for the synthesis of complex polycyclic systems with potential biological activities.

Synthesis of Fused Pyrazolo- and Triazolo-isoquinolines: Isoquinolinium ylides, generated in situ from the reaction of isoquinoline with a suitable reagent, can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct fused five-membered rings. For instance, reaction with alkynes can lead to the formation of pyrazolo[2,1-a]isoquinolines. nih.govrsc.org Similarly, reactions with azides can be envisioned to produce triazolo[2,1-a]isoquinolines. jazanu.edu.sanih.govresearchgate.net The presence of substituents on the this compound core can influence the reactivity and regioselectivity of these cycloadditions.

While ring expansion reactions of isoquinolines are less common, they represent an intriguing avenue for the synthesis of larger heterocyclic systems. Such transformations would likely involve the cleavage of a bond within the isoquinoline core followed by the insertion of one or more atoms.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the C-1 chloro substituent, the activated benzene ring at C-5 and C-7, the 3-methyl group, and the isoquinoline nitrogen—presents challenges and opportunities in terms of chemo- and regioselectivity.

Nucleophilic vs. Electrophilic Reactions: In a scenario where both a nucleophile and an electrophile are present, the reaction pathway will be determined by the relative reactivity of the different sites. The C-1 position is highly susceptible to nucleophilic attack, while the C-5 and C-7 positions are prone to electrophilic substitution. Careful choice of reagents and reaction conditions is crucial to control the outcome.

Selectivity in Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, the C-Cl bond at the C-1 position is the primary site of reactivity. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve high chemoselectivity, leaving other potentially reactive groups, such as the methoxy and methyl groups, intact. rsc.org

Competition between Functional Group Transformations: When designing multi-step syntheses, the order of reactions is critical. For instance, if a modification of the 3-methyl group is desired via a radical reaction, it is important to consider whether the conditions are compatible with the other functional groups present in the molecule.

Comprehensive Spectroscopic and Structural Characterization of Isoquinoline Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For 1-Chloro-8-methoxy-3-methylisoquinoline (C₁₁H₁₀ClNO), the exact mass can be calculated.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ (with ³⁵Cl) 208.0524

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum would show two main peaks for the molecular ion, separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. This isotopic signature is a key identifier for chlorine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves a dual purpose: to assess the purity of a synthesized sample and to identify any volatile impurities.

The gas chromatogram would ideally exhibit a single, sharp peak, indicating the presence of a pure compound. The retention time (RT) of this peak is a characteristic property of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). For a hypothetical analysis, the data might be presented as follows:

Interactive Data Table: GC-MS Parameters and Results

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250 °C
Oven Program80 °C (2 min), then 15 °C/min to 300 °C (5 min)
Carrier GasHelium (1.0 mL/min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-550 amu
Result
Retention Time (RT)Hypothetical Value: 15.2 minutes
Purity (Peak Area %)>99% (Hypothetical)

The mass spectrum obtained from the detector at the compound's retention time provides crucial information about its molecular weight and structure. The molecular ion peak ([M]⁺) would confirm the compound's nominal mass.

Fragmentation Pathway Analysis for Structural Confirmation

Isoquinoline (B145761) alkaloids often exhibit characteristic fragmentation behaviors. nih.govnih.gov For this compound, key fragmentation steps would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to an [M-15]⁺ ion.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ ion.

Loss of carbon monoxide (CO): From the methoxy (B1213986) group after initial fragmentation.

Retro-Diels-Alder (RDA) reaction: While less common for the aromatic isoquinoline core itself, it can occur in related saturated ring systems.

Formation of characteristic ions: The isoquinoline core itself can produce stable fragment ions.

Interactive Data Table: Predicted Mass Spectral Fragments

m/z (mass-to-charge ratio)Proposed Fragment IdentityFragmentation Pathway
Hypothetical M⁺Molecular Ion-
Hypothetical [M-15]⁺Loss of •CH₃Cleavage of the O-CH₃ bond
Hypothetical [M-35]⁺Loss of •ClCleavage of the C-Cl bond
Hypothetical [M-43]⁺Loss of •CH₃ and COSequential loss from the methoxy group

The precise fragmentation pattern would need to be confirmed with an experimental mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2950-3000C-H stretchMethyl (CH₃)
~2850C-H stretchMethoxy (O-CH₃)
~1600, 1500, 1450C=C and C=N stretchAromatic/Heteroaromatic ring
~1250C-O stretchAryl ether
~1050C-O stretchAryl ether
~750-850C-Cl stretchAryl chloride

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of the isoquinoline ring in this compound is expected to give rise to distinct absorption bands in the UV-Vis region. The photophysical properties of isoquinoline derivatives are of significant interest due to their potential applications in fluorescent probes and materials. mdpi.comglobethesis.com

The absorption spectrum (λmax abs) and fluorescence emission spectrum (λmax em) are key parameters. The difference between these is the Stokes shift. The molar absorptivity (ε) and fluorescence quantum yield (Φfl) are measures of the efficiency of light absorption and emission, respectively. researchgate.net While specific data for the target compound is not available, related isoquinoline derivatives have been studied. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical Photophysical Data

ParameterValueUnit
Absorption Maximum (λmax abs)Hypothetical: ~350-380nm
Molar Absorptivity (ε)Hypothetical: >2000M⁻¹cm⁻¹
Emission Maximum (λmax em)Hypothetical: >400nm
Stokes Shift (Δν)Dependent on λmax valuescm⁻¹
Fluorescence Quantum Yield (Φfl)Variable-

The solvent can significantly influence these properties due to solvatochromic effects. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide unequivocal proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. As the molecule is achiral, absolute stereochemistry is not a factor. However, the solid-state conformation, including the planarity of the isoquinoline ring system and the orientation of the methoxy and methyl substituents, would be definitively established.

Should suitable crystals be obtained, the crystallographic data would be deposited in a crystallographic database and would include parameters such as:

Interactive Data Table: Illustrative Crystallographic Parameters

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₀ClNO), the theoretical elemental composition can be calculated and compared against experimentally determined values.

Interactive Data Table: Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)63.62Hypothetical: 63.55
Hydrogen (H)4.85Hypothetical: 4.90
Chlorine (Cl)17.07Hypothetical: 17.01
Nitrogen (N)6.74Hypothetical: 6.69
Oxygen (O)7.70Hypothetical: 7.85

A close agreement between the theoretical and experimental values would provide strong evidence for the compound's stoichiometric purity and correctness of its molecular formula.

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available computational or theoretical investigation studies specifically focused on the chemical compound This compound .

Therefore, it is not possible to provide the detailed, data-rich article as requested under the specified outline. The foundational research findings required to generate scientifically accurate content for the following sections and subsections for this specific molecule have not been published in the accessible scientific domain:

Computational and Theoretical Investigations of Isoquinoline Scaffolds, Including 1 Chloro 8 Methoxy 3 Methylisoquinoline

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Mechanistic Insights into Enzyme Inhibition or Receptor Binding

While extensive research exists on the broader class of isoquinoline (B145761) and quinoline (B57606) scaffolds, providing generalized information would not adhere to the strict requirement of focusing solely on 1-chloro-8-methoxy-3-methylisoquinoline. Fulfilling the request for detailed findings, data tables, and specific mechanistic insights is contingent on the existence of dedicated research for this exact compound, which is currently unavailable.

In Silico ADMET Prediction for Early-Stage Research

In the early phases of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models have emerged as rapid and cost-effective methods to evaluate the drug-likeness of a molecule before committing to extensive experimental testing. mdpi.comiipseries.org These computational tools utilize a compound's structure to predict its physicochemical and pharmacokinetic parameters. bohrium.com

For isoquinoline derivatives, which form the core of many biologically active compounds, in silico ADMET profiling is a standard procedure. nih.gov Various software and web-based platforms, such as SwissADME, pkCSM, and ADMETlab, are employed to calculate a range of descriptors. bohrium.com These predictions are based on large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational approaches. iipseries.org

A predictive ADMET profile for this compound can be generated using these computational tools. Based on its structure, a hypothetical profile has been compiled to illustrate the types of data obtained from such an analysis. It is important to note that these are theoretical predictions and would require experimental validation.

ADMET PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Molecular Weight221.67 g/molInfluences size-related absorption and distribution.
LogP (Lipophilicity)3.5 - 4.5Affects solubility, absorption, and membrane permeability.
Aqueous SolubilityModerately soluble to low solubilityCrucial for absorption and formulation.
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLikely to be BBB permeableDetermines potential for CNS activity.
CYP450 InhibitionPotential inhibitor of some isoforms (e.g., CYP2D6, CYP3A4)Predicts potential for drug-drug interactions.
HepatotoxicityLow to moderate riskEarly flag for potential liver toxicity.
AMES MutagenicityLikely non-mutagenicIndicates a low potential to cause genetic mutations.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energetics that are often difficult to probe experimentally. For the synthesis of complex molecules like substituted isoquinolines, understanding the reaction pathway is crucial for optimizing conditions and improving yields.

Several classical and modern synthetic methods are used to construct the isoquinoline core, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as transition metal-catalyzed cyclizations. numberanalytics.comorganic-chemistry.org Density Functional Theory (DFT) is a commonly employed computational method to elucidate the mechanisms of these reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

For a molecule such as this compound, computational studies can be envisioned to explore its synthesis. For instance, in a hypothetical transition metal-catalyzed C-H functionalization/annulation reaction to form the isoquinoline ring, DFT calculations could:

Identify the active catalytic species: Determine the structure and electronic properties of the catalyst that initiates the reaction.

Map the catalytic cycle: Elucidate the sequence of elementary steps, such as oxidative addition, C-H activation, migratory insertion, and reductive elimination.

Calculate activation barriers: Determine the energy required for each step, identifying the rate-determining step of the reaction.

Investigate regioselectivity: Explain why substituents are directed to specific positions on the isoquinoline ring. For example, computational models could rationalize the placement of the chloro, methoxy (B1213986), and methyl groups at the 1, 8, and 3 positions, respectively.

These computational investigations provide a molecular-level understanding of the reaction, guiding the choice of catalysts, ligands, and reaction conditions to achieve the desired product with high efficiency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.

For the isoquinoline scaffold, which is largely planar and rigid, the conformational flexibility primarily arises from its substituents. nih.gov In the case of this compound, the key conformational variables would be the orientation of the methoxy group at the 8-position and the methyl group at the 3-position.

Conformational Analysis: This involves systematically rotating the rotatable bonds and calculating the potential energy of the resulting conformers. For the methoxy group, rotation around the C(8)-O bond would be explored to identify the most stable (lowest energy) orientation relative to the isoquinoline ring. This analysis can reveal the presence of one or more stable conformers and the energy barriers between them. The planarity of the isoquinoline ring system is a key feature, though minor puckering can be assessed. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the molecule's behavior. nih.gov By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time, typically on the nanosecond to microsecond timescale. An MD simulation of this compound, often in a simulated solvent environment, could reveal:

Dominant conformations: The simulation will show which spatial arrangements are most frequently adopted by the molecule at a given temperature.

Flexibility of substituents: The degree of movement and rotation of the methoxy and methyl groups can be quantified.

Solvent interactions: The simulation can model how solvent molecules arrange themselves around the isoquinoline derivative and influence its conformation.

Interaction with biological macromolecules: If a target protein is known, MD simulations can be used to study the stability of the ligand-protein complex, providing insights into the binding mode and affinity. nih.gov

Together, these computational methods provide a detailed understanding of the structural and dynamic properties of this compound, which is essential for rationalizing its chemical reactivity and predicting its interactions with biological systems.

Biological and Bioorganic Research on Isoquinoline Derivatives: Mechanisms, Molecular Targets, and Structure Activity Relationships

Enzyme Inhibition Studies

Research into DNA Gyrase Inhibition

A comprehensive review of scientific literature did not yield any specific studies investigating the inhibitory effects of 1-Chloro-8-methoxy-3-methylisoquinoline on DNA gyrase. Consequently, there is no available data on its activity, mechanism of action, or structure-activity relationships concerning this bacterial enzyme.

Data Table 6.1.1. DNA Gyrase Inhibition by this compound

No data is available from published research.

Investigations of Thymidine (B127349) Phosphorylase Inhibition

There is no scientific literature available detailing research into the potential inhibitory activity of this compound against thymidine phosphorylase. As such, its efficacy and interaction with this enzyme remain uncharacterized.

Data Table 6.1.2. Thymidine Phosphorylase Inhibition by this compound

No data is available from published research.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assays

Data Table 6.1.3. DPP-IV Inhibition by this compound

No data is available from published research.

Modulation of Cyclooxygenase (COX) Enzymes

An extensive search of scientific databases reveals a lack of studies focused on the modulation of cyclooxygenase (COX) enzymes by this compound. There is no information available on its potential selective or non-selective inhibitory effects on COX-1 and COX-2.

Data Table 6.1.4. COX Enzyme Modulation by this compound

No data is available from published research.

Monoamino Oxidase (MAO) Inhibition Studies

Research on the inhibitory potential of this compound against monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, has not been reported in the available scientific literature. Its activity and selectivity profile for this class of enzymes are currently unknown.

Data Table 6.1.5. MAO Inhibition by this compound

No data is available from published research.

Acetylcholinesterase (AChE) Inhibition Research

There are no specific research findings available that describe the acetylcholinesterase (AChE) inhibitory activity of this compound. Its potential as an AChE inhibitor has not been explored in published studies.

Data Table 6.1.6. AChE Inhibition by this compound

No data is available from published research.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the biological and bioorganic properties of the chemical compound "this compound" that fits the detailed outline provided in your request.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." To maintain the integrity of the scientific information and follow the explicit instructions to not introduce any information outside the scope of the specified compound, the requested article cannot be produced at this time.

Antimicrobial Research

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no specific information available in the reviewed literature concerning the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. While studies on other isoquinoline (B145761) derivatives have shown a range of antibacterial effects, these findings cannot be extrapolated to this specific compound without direct experimental evidence.

Antifungal and Antimalarial Investigations

Similarly, investigations into the potential antifungal and antimalarial properties of this compound have not been reported in the available scientific literature. Research on other quinoline (B57606) and isoquinoline analogs has identified promising candidates, but data specific to this compound is absent.

Anti-HIV Research Approaches

The potential anti-HIV activity of this compound remains uninvestigated in the public domain. Although the isoquinoline scaffold has been explored in the development of anti-HIV agents, no studies specifically mention or provide data for this particular derivative.

Neuroprotective and Neurochemical Research Investigations

No research findings regarding the neuroprotective or neurochemical effects of this compound have been published. This area remains an open field for future investigation.

Anti-Inflammatory and Antioxidant Activity Research Methods

Information on the anti-inflammatory and antioxidant properties of this compound is not available in the current body of scientific literature.

Systematic Structure-Activity Relationship (SAR) Studies

Due to the lack of biological activity data, no systematic Structure-Activity Relationship (SAR) studies have been conducted or published for this compound. Such studies are contingent on initial findings of biological efficacy.

Positional and Substituent Effects on Biological Activity

A detailed analysis of the positional and substituent effects on the biological activity of this compound is not possible without comparative data from related analogs and a baseline of its own biological profile. The specific contributions of the 1-chloro, 8-methoxy, and 3-methyl groups to any potential biological activity are currently unknown.

Impact of Isoquinoline Ring Saturation on Activity

The degree of saturation within the isoquinoline ring system is a critical determinant of the biological activity of its derivatives. The transition from the aromatic isoquinoline to the saturated 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold dramatically alters the molecule's three-dimensional structure, flexibility, and electronic properties, which in turn significantly influences its interaction with biological targets. nih.gov

The aromatic nature of the isoquinoline ring system contributes to its chemical reactivity and interactions. amerigoscientific.com The delocalized electrons within the fused rings provide stability and allow the molecule to participate in various chemical reactions. amerigoscientific.com In contrast, the saturation of the pyridine (B92270) ring in the THIQ core introduces a non-planar, more flexible structure. This structural change can lead to a different pharmacological profile. For instance, many isoquinoline alkaloids are known for a wide range of biological activities, including acting as anesthetics, antihypertensives, and vasodilators. mdpi.com

Research has shown that both isoquinoline and tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities. mdpi.comnuph.edu.ua However, the specific nature and potency of these activities can be modulated by the saturation of the ring. For example, certain THIQ analogs have been found to possess potent antibacterial and antifungal activities. nih.gov The flexibility of the saturated ring in THIQs may allow for a better fit into the active sites of specific enzymes or receptors that are not as effectively targeted by the rigid, planar isoquinoline structure.

Furthermore, the presence of substituents on the isoquinoline or THIQ core plays a vital role in modulating the biological potential of these compounds. nuph.edu.ua The interplay between the saturation of the core and the nature of the substituents (electron-donating or electron-withdrawing) can lead to a wide array of pharmacological effects. nuph.edu.ua

A comparative analysis of the biological activities of isoquinoline and tetrahydroisoquinoline derivatives reveals distinct patterns:

Compound Class Key Structural Feature Commonly Observed Biological Activities
IsoquinolinesAromatic, planar ring systemAnesthetic, Antihypertensive, Vasodilator mdpi.com
Tetrahydroisoquinolines (THIQs)Saturated, flexible ring systemAntibacterial, Antifungal, Antitumor, Antitubercular nih.govnuph.edu.ua

The diverse biological activities of both saturated and unsaturated isoquinoline derivatives underscore the importance of the core scaffold in medicinal chemistry. The specific biological profile of a compound like this compound would be influenced not only by its substituents but also by the saturation state of its isoquinoline ring. While the fully aromatic form would be expected to exhibit certain activities, its corresponding tetrahydroisoquinoline derivative could present an entirely different and potentially more potent pharmacological profile. nih.govnuph.edu.ua

Detailed Research Findings

Due to the absence of specific studies on this compound, the following table summarizes the observed biological activities of various other substituted isoquinoline and tetrahydroisoquinoline derivatives to provide a contextual understanding.

Compound/Derivative Class Substituents Observed Biological Activity Reference
Substituted Isoquinolin-1-onesO-(3-hydroxypropyl)Antitumor activity mdpi.com
1,3-Disubstituted 3,4-DihydroisoquinolinesVariousSpasmolytic activity nih.gov
N-substituted THIQ analogsLipid-like choline (B1196258) moietyAntibacterial activity nih.gov
N-substituted THIQ analogsVariousAntifungal activity nih.gov
6,7-dihydroxy-THIQ derivatives2- and 4-methylInhibition of catechol O-methyltransferase (COMT) nih.gov

These findings highlight the rich and varied pharmacology of the isoquinoline and tetrahydroisoquinoline scaffolds. The specific combination of a chloro group at the 1-position, a methoxy (B1213986) group at the 8-position, and a methyl group at the 3-position in an aromatic isoquinoline ring suggests that this compound could be a candidate for investigation into a range of biological activities, including but not limited to antitumor, antimicrobial, or neurological effects, based on the general activities of related compounds.

Emerging Research Directions and Future Perspectives for 1 Chloro 8 Methoxy 3 Methylisoquinoline and the Isoquinoline Scaffold

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While effective, these methods often require harsh conditions, stoichiometric reagents, and can have a limited substrate scope. The future of isoquinoline synthesis, including for molecules like 1-chloro-8-methoxy-3-methylisoquinoline, is geared towards the development of more sustainable and efficient methodologies.

Key emerging trends include:

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to building the isoquinoline core and introducing substituents. Catalysts based on rhodium, ruthenium, and cobalt are being increasingly employed for the annulation of various starting materials to construct the isoquinoline ring system.

Green Chemistry Approaches: There is a significant push towards using environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400) and ethanol, or even performing reactions in water. Catalyst-free methodologies and the use of recyclable catalysts are also at the forefront of sustainable synthesis.

One-Pot and Multi-Component Reactions: To enhance efficiency and reduce waste, researchers are designing cascade reactions where multiple bonds are formed in a single operation. These approaches are invaluable for rapidly generating libraries of diverse isoquinoline derivatives for screening purposes.

Photoredox and Electrocatalysis: These modern synthetic tools offer alternative energy inputs to drive chemical transformations under mild conditions, providing new avenues for the construction and functionalization of the isoquinoline scaffold.

For a compound like this compound, these advanced synthetic methods could provide more efficient and environmentally friendly routes to its synthesis and the creation of its analogues with diverse substitution patterns for further investigation.

Integration of Advanced Computational and Experimental Techniques for Rational Design

The synergy between computational and experimental approaches is revolutionizing the process of drug discovery and materials science. For the isoquinoline scaffold, these integrated techniques are crucial for the rational design of new molecules with desired properties.

In Silico Screening and Molecular Docking: Virtual libraries of isoquinoline derivatives can be screened against the three-dimensional structures of biological targets to predict binding affinities and modes. This allows for the prioritization of compounds for synthesis and biological evaluation, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of isoquinoline derivatives with their biological activities. These models help in understanding the key molecular properties that govern activity and in designing more potent compounds.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of isoquinolines. MD simulations can model the dynamic behavior of isoquinoline-protein complexes, offering a deeper understanding of their interactions and stability.

For this compound, these computational tools could be employed to predict its potential biological targets, understand how its specific substituents (chloro, methoxy (B1213986), and methyl groups) influence its interaction with these targets, and guide the design of analogues with improved activity and selectivity.

Exploration of Underexplored Biological Targets and Pathways

The isoquinoline scaffold is well-known for its interaction with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. However, there remain numerous biological targets and pathways where the potential of isoquinolines is yet to be fully explored.

Future research in this area will likely focus on:

Novel Anticancer Targets: While isoquinolines have been extensively studied for their effects on pathways like PI3K/Akt/mTOR, MAPK, and NF-κB, new and emerging cancer targets, such as those involved in cancer metabolism, epigenetics, and immunotherapy, represent exciting avenues for investigation.

Neurodegenerative Diseases: The role of isoquinolines in modulating pathways related to diseases like Alzheimer's and Parkinson's is an active area of research. Exploring their effects on protein aggregation, neuroinflammation, and oxidative stress could lead to the discovery of new therapeutic agents.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new drugs. Isoquinolines have shown promise as antibacterial, antifungal, and antiviral agents, and screening them against a wider range of pathogens and exploring novel mechanisms of action is a key research direction.

Orphan and Neglected Diseases: The versatility of the isoquinoline scaffold makes it an attractive starting point for developing treatments for rare and neglected diseases that are often overlooked by the pharmaceutical industry.

Compounds like this compound, with its unique substitution pattern, could be valuable tools in exploring these underexplored biological landscapes.

Role as a Privileged Scaffold in Academic Drug Discovery and Chemical Probe Development

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The isoquinoline core is a prime example of such a scaffold, making it a cornerstone of many drug discovery programs, particularly in academic settings where the exploration of fundamental biological processes is a primary goal. amerigoscientific.comwikipedia.org

Foundation for Compound Libraries: The synthetic tractability of the isoquinoline scaffold allows for the creation of diverse compound libraries with variations at multiple positions. These libraries are essential for high-throughput screening campaigns to identify hit compounds for various biological targets.

Chemical Probe Development: A chemical probe is a small molecule used to study and manipulate a biological system. The isoquinoline scaffold can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification, making it an ideal platform for developing chemical probes to investigate protein function and biological pathways.

A specific molecule like this compound, being a readily synthesizable and functionalized building block, is an excellent candidate for use in academic drug discovery projects and for the development of novel chemical probes.

Potential Applications in Material Science and Bioimaging (e.g., fluorosensors)

Beyond the realm of medicine, the unique electronic and photophysical properties of the isoquinoline scaffold are paving the way for its application in material science and bioimaging.

Dyes and Pigments: Isoquinoline derivatives are known to exhibit vibrant colors and high stability, leading to their use in the manufacturing of dyes and pigments. amerigoscientific.comnumberanalytics.com

Organic Electronics: The tunable electronic properties of isoquinolines make them promising candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

Fluorosensors: The inherent fluorescence of many isoquinoline derivatives can be modulated by their environment or by binding to specific analytes, such as metal ions. This property is being exploited to develop highly sensitive and selective fluorescent sensors for a variety of applications, including environmental monitoring and biological imaging. The ability to tune the fluorescence properties through chemical modification is a key advantage of the isoquinoline scaffold in this context.

The specific substitution pattern of this compound, with its electron-withdrawing chloro group and electron-donating methoxy group, could lead to interesting photophysical properties, making it a candidate for investigation as a novel fluorosensor or as a component in advanced materials.

Advanced Mechanistic Studies of Reactivity and Bioactivity

A deeper understanding of the mechanisms by which isoquinoline derivatives exert their chemical reactivity and biological effects is crucial for their rational design and application. Future research will increasingly focus on detailed mechanistic studies.

Reaction Mechanisms: Elucidating the precise mechanisms of novel synthetic reactions for isoquinolines will enable their optimization and broader application. This includes detailed studies of catalytic cycles, reaction kinetics, and the role of intermediates.

Mechanisms of Biological Action: For biologically active isoquinolines, identifying the specific molecular targets and understanding the downstream effects on cellular pathways is essential. Techniques such as chemical proteomics, transcriptomics, and metabolomics will play a key role in unraveling these complex mechanisms.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A systematic investigation of how changes in the structure of isoquinoline derivatives affect their biological activity and material properties is fundamental. These studies provide the knowledge base for the rational design of new molecules with enhanced performance.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-8-methoxy-3-methylisoquinoline, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method validated for structurally similar chloro-methoxyquinoline derivatives. Key steps include:

  • Reacting phosphorus oxytrichloride (POCl₃) with N,N-dimethylformamide (DMF) at 273 K to form the Vilsmeier-Haack adduct .
  • Adding the acetamide precursor (e.g., N-(2-anisyl)acetamide) and heating at 353 K for 15 hours .
  • Purification via recrystallization using a petroleum ether/ethyl acetate mixture to yield crystalline products .
    Optimization Tip : Adjust stoichiometry of POCl₃:DMF (e.g., 70:30 mmol ratio) and monitor reaction progress via TLC to minimize side products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C8, methyl at C3). Compare chemical shifts with analogous isoquinoline derivatives (e.g., 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol, δ ~3.8 ppm for OCH₃) .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. Monitor [M+H]⁺ ions via high-resolution mass spectrometry.
  • XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles (e.g., C1–Cl1–N1 = 114.99°) and dihedral angles critical for conformational analysis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or regioselectivity?

X-ray crystallography provides unambiguous structural validation. For example:

  • Bond Angles : The Cl1–C1–N1 angle (114.99°) in related compounds indicates steric/electronic effects of substituents .
  • Torsional Strain : Dihedral angles (e.g., C9–N1–C1–Cl1 = 179.7°) reveal planarity deviations, aiding in understanding reactivity toward nucleophilic substitution .
    Methodological Note : Refinement protocols (e.g., SHELX) should account for thermal motion and hydrogen bonding, as seen in and .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling or pharmacophore modification?

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict sites for Suzuki-Miyaura coupling (e.g., chloro-substituted C1 as a reactive center) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), leveraging InChI descriptors (e.g., ’s InChIKey) for ligand preparation .

Q. What strategies address contradictions in pharmacological or synthetic yield data across studies?

  • Meta-Analysis : Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in published syntheses .
  • DoE (Design of Experiments) : Apply factorial design to isolate variables (temperature, reagent ratios) affecting yield .
  • Validation : Replicate conflicting experiments under controlled conditions, using standardized NMR/qNMR for quantification .

Q. How should researchers report structural and synthetic data to align with journal conventions?

  • Numbering Schemes : Bold numerical identifiers (e.g., 1 ) for repeated compound names, as per IUPAC guidelines .
  • Precision : Report melting points with ±0.1°C accuracy and use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM instead of 0.00023 mM) .
  • Ethical Reporting : Disclose crystallographic refinement parameters (R-factor, residual density) and statistical confidence intervals for bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.